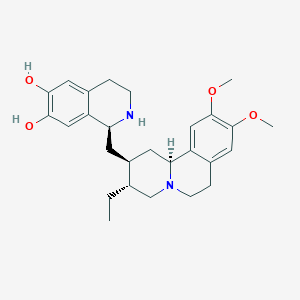

7'-O-Demethylisocephaeline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H36N2O4 |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

(1S)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |

InChI |

InChI=1S/C27H36N2O4/c1-4-16-15-29-8-6-18-12-26(32-2)27(33-3)14-21(18)23(29)10-19(16)9-22-20-13-25(31)24(30)11-17(20)5-7-28-22/h11-14,16,19,22-23,28,30-31H,4-10,15H2,1-3H3/t16-,19-,22-,23-/m0/s1 |

InChI Key |

HGQNZTBYUKKJLH-CQOCVSQPSA-N |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@H]4C5=CC(=C(C=C5CCN4)O)O)OC)OC |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)O)OC)OC |

Synonyms |

7'-O-demethylisocephaeline |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Occurrence of 7 O Demethylisocephaeline

Plant Sources and Botanical Distribution of 7'-O-Demethylisocephaeline

This compound is a naturally occurring isoquinoline (B145761) alkaloid found within specific plant species. nih.gov Its presence has been notably identified in Psychotria klugii, a plant belonging to the Rubiaceae family. nih.govscispace.com This compound is an analog of emetine (B1671215), another well-known terpenoid tetrahydroisoquinoline alkaloid. scispace.comnih.gov Research has shown that this compound, along with klugine (B1247364) and isocephaeline, are major alkaloids produced by Psychotria klugii. scispace.com The distribution of this compound is intrinsically linked to the botanical distribution of the producing plant species.

Precursor Molecules and Early Stages of this compound Biosynthesis (e.g., Dopamine (B1211576), Secologanin)

The biosynthesis of this compound, like other Ipecac alkaloids, begins with fundamental precursor molecules. The predicted starting substances for its biosynthesis are L-Tyrosine and Secologanin. knapsackfamily.com L-Tyrosine, an amino acid, undergoes a series of enzymatic reactions to form dopamine. Dopamine then condenses with secologanin, a terpenoid, to form the tetrahydroisoquinoline scaffold that is characteristic of this class of alkaloids. This initial condensation is a critical step that sets the stage for the subsequent structural modifications leading to this compound.

Enzymatic Steps and Key Biosynthetic Transformations Leading to this compound (e.g., O-methyltransferases)

Following the initial formation of the basic alkaloid structure, a series of enzymatic transformations are required to yield this compound. While the complete enzymatic pathway has not been fully elucidated, it is understood to involve several key steps. One of the crucial transformations is demethylation. The name "this compound" itself indicates the removal of a methyl group from the 7' position of a precursor molecule, likely isocephaeline. This reaction is catalyzed by a class of enzymes known as O-methyltransferases, which are responsible for the transfer of methyl groups. The reverse reaction, methylation, is also a common step in alkaloid biosynthesis. nih.gov These enzymatic modifications are critical in determining the final structure and properties of the resulting alkaloid.

Genetic and Molecular Basis of Biosynthesis in Producing Organisms

The production of this compound is ultimately controlled at the genetic level within the producing plant. The enzymes responsible for the biosynthetic pathway are encoded by specific genes. The expression of these genes is regulated to control the timing and quantity of alkaloid production. While the specific genes and regulatory networks governing this compound biosynthesis in Psychotria klugii are not yet fully characterized, the existence of a wide range of genetic variability in medicinal plant populations suggests that the composition of secondary metabolites, including this alkaloid, can vary significantly. juniperpublishers.com

Environmental and Cultivation Factors Influencing this compound Production

The production of secondary metabolites in plants, including this compound, is significantly influenced by various environmental factors. juniperpublishers.com These factors can affect plant growth and the biosynthesis of these compounds. juniperpublishers.com Key environmental variables include:

Light: Light intensity, duration (photoperiod), and quality (wavelength) can alter the accumulation of secondary metabolites. juniperpublishers.com

Temperature: Temperature extremes can negatively impact plant growth and, consequently, the production of compounds. juniperpublishers.com

Soil Composition: The mineral composition of the soil plays a role in the chemical makeup of medicinal plants. juniperpublishers.com

Seasonal variations and geographical location also contribute to changes in the chemical composition of plants, which would include the levels of this compound. juniperpublishers.comnih.gov

Biotransformation and Metabolic Fate of this compound in Biological Systems (Focus on enzymatic conversions, not pharmacokinetic profiles)

Biotransformation is the process by which living organisms metabolically convert chemical compounds. mhmedical.com In biological systems, xenobiotics (foreign compounds) like this compound undergo enzymatic conversions to become more water-soluble, facilitating their elimination. mhmedical.commhmedical.com These reactions are broadly categorized into Phase I and Phase II reactions. mhmedical.com

Phase I reactions typically involve oxidation, reduction, or hydrolysis, which introduce or expose functional groups. mhmedical.commhmedical.com For a compound like this compound, which contains hydroxyl (-OH) groups, these sites could be targets for further oxidation. nih.gov

Phase II reactions involve the conjugation of the compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, which significantly increases water solubility. mhmedical.commhmedical.com While the specific metabolic fate of this compound has not been extensively detailed in the provided search results, the general principles of xenobiotic biotransformation would apply. For instance, O-demethylation is a known metabolic pathway for other compounds. nih.gov

It is important to note that the nature of the enzymes involved in these biotransformations can be complex and may include cytochrome P450 enzymes, which are known to catalyze a wide range of oxidative reactions. doi.org

Molecular and Cellular Mechanisms of Action of 7 O Demethylisocephaeline

Intracellular Signaling Pathway Modulation

Effects on Second Messenger Systems

There is no information available from published research regarding the effects of 7'-O-demethylisocephaeline on intracellular second messenger systems such as cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), or calcium ions (Ca2+).

Kinase and Phosphatase Activity Modulation

No information is available on the effects of this compound on kinase or phosphatase activity.

Transcriptional Regulation and Gene Expression Alterations

No information is available regarding how this compound may alter transcriptional regulation or gene expression.

Cellular Effects and Processes Affected by this compound (In vitro cellular models)

There are no studies available that describe the impact of this compound on apoptosis or cell cycle regulation in in vitro models.

The effect of this compound on the process of autophagy has not been documented.

While the parent compounds are known protein synthesis inhibitors, the specific activity and mechanism of this compound in this regard have not been reported.

There is no available data on how this compound might affect cellular transport mechanisms.

Mitochondrial Function and Energetics

The direct effects of this compound on mitochondrial function and cellular energetics have not been extensively characterized in publicly available scientific literature. However, insights into its potential mechanisms can be inferred from studies on structurally related ipecac alkaloids, namely emetine (B1671215) and cephaeline (B23452). This compound is a derivative of cephaeline, which itself is closely related to emetine. Both parent compounds have been reported to influence mitochondrial activities, primarily through the inhibition of protein synthesis.

Research indicates that both emetine and cephaeline can inhibit mitochondrial protein synthesis. johnshopkins.eduscielo.org.co This inhibition is a critical aspect of their broader biological activity, as mitochondria possess their own ribosomes and synthesize a subset of proteins essential for the electron transport chain and oxidative phosphorylation. By disrupting the synthesis of these vital proteins, these alkaloids can indirectly impair mitochondrial function.

A study investigating the cardiotoxicity of emetine in rabbits examined its effects on the metabolism of heart and liver mitochondria. nih.gov The findings suggested that the observed reduction in heart mitochondrial metabolism in emetine-treated subjects was comparable to that in a pair-fed control group, leading the researchers to conclude that the metabolic changes were likely a secondary effect of reduced food intake (inanition) induced by the drug, rather than a direct primary effect on mitochondria. nih.gov

While specific data on this compound's impact on mitochondrial respiration, ATP production, or membrane potential is not available, the known actions of its parent compounds suggest that it may have the potential to indirectly affect cellular energetics. The inhibition of mitochondrial protein synthesis would, over time, lead to a decline in the efficiency of the oxidative phosphorylation system, which is the primary source of ATP in most eukaryotic cells. This could manifest as reduced cellular energy levels and a shift towards alternative energy-producing pathways.

Further research is required to elucidate the specific and direct effects of this compound on mitochondrial bioenergetics. Studies employing techniques such as high-resolution respirometry to measure oxygen consumption rates, assays to quantify ATP synthesis, and fluorescent probes to assess mitochondrial membrane potential would be necessary to fully understand its mitochondrial pharmacology.

| Compound | Reported Effect on Mitochondria | Specific Findings | Reference |

| Emetine | Inhibition of mitochondrial protein synthesis; Reduction in heart mitochondrial metabolism. | The effect on heart mitochondrial metabolism was suggested to be an indirect result of inanition. | johnshopkins.eduscielo.org.conih.gov |

| Cephaeline | Inhibition of mitochondrial protein synthesis. | Shares a similar mechanism of inhibiting protein and nucleic acid synthesis with emetine. | scielo.org.co |

Mechanistic Pharmacology and Biological Activities of 7 O Demethylisocephaeline in Preclinical Models Excluding Clinical Efficacy/toxicity

Anti-proliferative Activity in Cellular Systems (In vitro oncology models)

No specific studies detailing the anti-proliferative activity of 7'-O-Demethylisocephaeline in in vitro oncology models were identified.

Immunomodulatory Effects (In vitro immune cell models)

Information regarding the immunomodulatory effects of this compound in in vitro immune cell models is not available in the reviewed literature.

Anti-infective Mechanisms (In vitro pathogen inhibition, e.g., antileishmanial activity)

Specific data on the in vitro anti-infective mechanisms of this compound against pathogens, including Leishmania, could not be located.

Neurobiological Activities (In vitro neuronal models, e.g., effects on neurotransmitter systems)

There is no available research on the neurobiological activities of this compound in in vitro neuronal models.

Cardiovascular System Modulation (In vitro cardiac cell models)

Studies concerning the modulation of the cardiovascular system by this compound in in vitro cardiac cell models have not been identified.

Gastrointestinal System Interactions (In vitro gut cell models)

The interactions of this compound with the gastrointestinal system in in vitro gut cell models are not documented in the available literature.

Endocrine System Modulation (In vitro hormone receptor binding)

No data is available on the modulation of the endocrine system or hormone receptor binding by this compound from in vitro studies.

Further research and publication of in vitro studies are required to elucidate the specific pharmacological and biological activities of this compound across these various systems.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 7 O Demethylisocephaeline and Its Analogs

Identification of Key Pharmacophores and Essential Structural Motifs for Biological Activity

Pharmacophore modeling aims to identify the essential spatial arrangement of molecular features necessary for biological activity. In the case of 7'-O-Demethylisocephaeline and its analogs, research has pinpointed several crucial structural motifs.

A pivotal study revealed that the 7'-methoxyl group is an essential component for the biological activity of isocephaeline in the context of inhibiting Hypoxia-Inducible Factor-1 (HIF-1) acs.org. The removal of this methyl group, resulting in this compound, leads to a dramatic loss of potency, rendering the compound "essentially inactive" acs.org. This strongly suggests that the 7'-methoxyl group is a key pharmacophoric feature, likely involved in critical binding interactions with the biological target.

Furthermore, the stereochemistry at the C-1' position has been identified as a critical determinant of activity. The S-configuration at C-1', as seen in isocephaeline, results in significantly lower potency compared to the R-configuration found in its epimer, emetine (B1671215) acs.org. This highlights the importance of the precise three-dimensional arrangement of the benzo[a]quinolizidine core in relation to the isoquinoline (B145761) moiety for optimal biological function.

Therefore, the key pharmacophore for this class of compounds, at least for HIF-1 inhibition, appears to include:

A methoxy (B1213986) group at the 7' position.

A specific stereochemical configuration at the C-1' position.

Impact of Stereochemistry on Molecular Interactions and Biological Function

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a paramount role in the biological activity of the Ipecac alkaloids. The spatial orientation of substituents can dramatically influence how a molecule interacts with its biological target, affecting both binding affinity and efficacy.

A significant example of the impact of stereochemistry is observed when comparing isocephaeline and its C-1' epimer, emetine. Isocephaeline possesses an S-configuration at the C-1' chiral center, while emetine has an R-configuration acs.org. This single change in stereochemistry results in a substantial difference in their biological activity, with emetine being approximately 10 times more potent than isocephaeline in inhibiting HIF-1 activation acs.org. This suggests that the orientation of the substituent at the C-1' position is critical for optimal interaction with the target protein. The R-configuration likely allows for a more favorable binding pose within the active site, leading to enhanced inhibitory activity.

While direct studies on the stereochemistry of this compound are limited, the profound effect of the C-1' configuration in the parent compound, isocephaeline, underscores the importance of stereochemical integrity for the biological function of this entire class of alkaloids. Any alteration in the spatial arrangement of its constituent parts can disrupt the precise molecular interactions required for a biological response.

Role of Specific Functional Groups (e.g., methoxyl groups) in Target Binding and Efficacy

The presence and positioning of specific functional groups, particularly methoxyl groups, are critical for the biological activity of this compound and its relatives. These groups can influence a molecule's electronic properties, lipophilicity, and its ability to form hydrogen bonds, all of which are crucial for target binding and efficacy.

The most striking evidence for the importance of a specific functional group comes from the comparison of isocephaeline and this compound. The removal of the methyl group from the 7'-hydroxyl of isocephaeline results in a greater than 27-fold decrease in potency for HIF-1 inhibition, rendering this compound essentially inactive acs.org. This dramatic loss of activity strongly indicates that the 7'-methoxyl group is essential for biological function. It is plausible that this methoxyl group is involved in a critical hydrogen bond or a hydrophobic interaction within the binding pocket of the target protein. Its absence in this compound likely disrupts this key interaction, leading to a significant reduction in binding affinity and, consequently, a loss of inhibitory effect.

The differential activity between emetine and cephaeline (B23452), which differ by a methoxyl group at the 6' position (emetine has a methoxy group while cephaeline has a hydroxyl group), further highlights the nuanced role of methoxylation in determining the biological profile of Ipecac alkaloids.

Comparative SAR/SMR with Related Ipecac Alkaloids (e.g., Cephaeline, Emetine, Isocephaeline)

A comparative analysis of the structure-activity and structure-mechanism relationships of this compound with its close relatives—cephaeline, emetine, and isocephaeline—provides valuable insights into the structural requirements for biological activity.

| Compound | C-1' Stereochemistry | 6'-Substituent | 7'-Substituent | Relative Potency (HIF-1 Inhibition) |

| Emetine | R | -OCH3 | -OCH3 | Most Potent |

| Isocephaeline | S | -OCH3 | -OCH3 | ~10-fold less potent than Emetine acs.org |

| Cephaeline | R | -OH | -OCH3 | Potent |

| This compound | S | -OCH3 | -OH | Essentially Inactive (>27-fold less potent than Isocephaeline) acs.org |

Key Observations from the Comparative Analysis:

Stereochemistry at C-1' is a Major Determinant of Potency: The R-configuration, as seen in emetine, is significantly more favorable for HIF-1 inhibitory activity than the S-configuration of isocephaeline acs.org.

The 7'-Methoxyl Group is Essential for Activity: The dramatic drop in activity upon demethylation of the 7'-hydroxyl group in isocephaeline to form this compound underscores the critical nature of this functional group acs.org.

These comparisons clearly demonstrate that even minor structural modifications, such as the change in stereochemistry at a single carbon or the removal of a single methyl group, can have a profound impact on the biological activity of Ipecac alkaloids.

Computational Approaches to SAR/SMR Elucidation (e.g., Molecular Docking, QSAR, MD Simulations)

Molecular Docking: This technique could be employed to predict the binding orientation of this compound and its analogs within the active site of a target protein, such as the HIF-1α binding domain of p300. By comparing the docked poses and calculated binding energies of active compounds like emetine and isocephaeline with the inactive this compound, researchers could visualize the critical interactions that are lost upon demethylation of the 7'-hydroxyl group. For instance, docking studies could confirm whether the 7'-methoxyl group acts as a hydrogen bond acceptor or engages in crucial hydrophobic contacts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. By simulating the interaction of this compound and its more active counterparts with a target protein, researchers could observe differences in the stability of the complex, the flexibility of the ligand in the binding pocket, and the network of interactions. This could reveal, for example, that the absence of the 7'-methoxyl group in this compound leads to increased conformational instability and a shorter residence time in the active site, thus explaining its lack of activity.

Although direct computational studies on this compound are yet to be published, the application of these in silico tools to the Ipecac alkaloid family holds significant promise for elucidating the precise molecular determinants of their biological activity and for guiding the design of new, more potent, and selective analogs.

Synthetic Strategies and Derivatization of 7 O Demethylisocephaeline

Total Synthesis Approaches to 7'-O-Demethylisocephaeline and its Stereoisomers (For research purposes)

The total synthesis of this compound and its stereoisomers, while not extensively reported, can be conceptualized based on established strategies for related benzo[a]quinolizidine alkaloids like emetine (B1671215) and cephaeline (B23452). These approaches are fundamental for providing access to enantiomerically pure material for research and for creating analogs with modified stereochemistry to probe biological interactions.

Key synthetic challenges include the stereoselective construction of the benzo[a]quinolizidine core and the installation of the correct stereochemistry at the multiple chiral centers. Strategies often involve the asymmetric synthesis of key building blocks or the use of chiral auxiliaries to control stereochemistry during crucial bond-forming reactions.

One potential approach involves a convergent synthesis, where the two isoquinoline-derived fragments are prepared separately and then coupled. For instance, a substituted tetrahydroisoquinoline corresponding to the "upper" portion of the molecule could be coupled with a functionalized benzo[a]quinolizidinone representing the "lower" core. Stereoselective reduction of the resulting intermediate would then establish the desired stereochemistry.

Recent advances in the stereoselective synthesis of benzo[a]quinolizidines have utilized methods such as aerobic DDQ-catalyzed allylation followed by reductive cyclization to afford C4-substituted benzo[a]quinolizidines as single diastereomers nih.gov. Such methodologies could be adapted to construct the core of this compound. Another powerful strategy is the double asymmetric intramolecular aza-Michael reaction, which has been successfully applied to the total synthesis of quinolizidine (B1214090) alkaloids like lasubine I and myrtine, demonstrating excellent yield and diastereocontrol rsc.org.

The table below summarizes potential key reactions that could be employed in the total synthesis of this compound and its stereoisomers.

| Reaction Type | Description | Potential Application in Synthesis | Key Advantages |

| Bischler-Napieralski reaction | Cyclization of a β-phenylethylamine to form a dihydroisoquinoline. | Formation of the isoquinoline (B145761) ring systems. | Well-established and versatile method. |

| Pictet-Spengler reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. | Construction of the tetrahydroisoquinoline core. | Can be performed under mild conditions and allows for stereocontrol. |

| Asymmetric hydrogenation | Reduction of a prochiral double bond to create a chiral center. | Stereoselective reduction of key intermediates. | High enantioselectivities can be achieved with appropriate catalysts. |

| Aza-Diels-Alder reaction | [4+2] cycloaddition to form a nitrogen-containing six-membered ring. | Construction of the quinolizidine skeleton. | Can provide rapid access to the core structure with stereocontrol. |

Semi-synthetic Modifications of Natural this compound

Semi-synthetic modification of naturally sourced this compound, or more readily available precursors like cephaeline, offers a more direct route to a variety of derivatives for research purposes. The phenolic hydroxyl group at the 7'-position is a prime site for chemical modification.

Selective demethylation of the 7'-methoxy group of cephaeline would directly yield this compound. This can be achieved using various demethylating agents, with careful optimization to avoid cleavage of other methyl ethers present in the molecule.

Once obtained, the 7'-hydroxyl group can be further derivatized to explore its role in biological activity. Esterification or etherification reactions can be employed to introduce a range of functionalities, thereby modulating properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. For example, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding esters, while alkyl halides under basic conditions would produce ethers.

The secondary amine in the isoquinoline ring system also presents a site for modification, although it is generally less reactive than the phenolic hydroxyl group. Derivatization at this position can be achieved under more forcing conditions to produce amides, sulfonamides, or carbamates nih.govacs.org.

| Modification Site | Reaction Type | Reagents and Conditions | Resulting Derivative |

| 7'-OH group | Esterification | Acyl chloride/anhydride, base (e.g., pyridine, triethylamine) | 7'-O-acyl derivative |

| 7'-OH group | Etherification | Alkyl halide, base (e.g., NaH, K2CO3) | 7'-O-alkyl derivative |

| Secondary Amine (N-2') | Acylation | Acyl chloride, base | N-acyl derivative |

| Secondary Amine (N-2') | Sulfonylation | Sulfonyl chloride, base | N-sulfonyl derivative |

Design and Synthesis of Novel Analogs for Mechanistic Probing and SAR Studies

The design and synthesis of novel analogs of this compound are crucial for elucidating its mechanism of action and establishing a comprehensive structure-activity relationship (SAR). Modifications can be systematically introduced at various positions of the molecule to probe the importance of different structural features.

Modifications to the Benzo[a]quinolizidine Core:

Alterations to the ethyl group at the C-3 position can provide insights into the steric and electronic requirements of the binding pocket. Analogs with different alkyl chains or functional groups at this position can be synthesized.

The stereochemistry at C-2, C-3, and C-11b is known to be critical for the biological activity of related compounds like emetine nih.gov. The synthesis of diastereomers allows for a detailed investigation of the stereochemical requirements for activity.

Modifications to the Tetrahydroisoquinoline Moiety:

The phenolic hydroxyl group at the 6'-position is another key feature. Analogs where this group is replaced with other functionalities (e.g., methoxy (B1213986), amino, halogen) can help to understand its role in receptor binding.

The substitution pattern on the aromatic ring of the tetrahydroisoquinoline can be varied to explore electronic and steric effects.

A study on emetine analogs has shown that derivatization of the N-2' position to form thiourea, urea, sulfonamide, dithiocarbamate, and carbamate (B1207046) analogs can modulate cytotoxicity nih.govresearchgate.net. Similar modifications to this compound could be explored to fine-tune its biological profile for research applications.

| Analog Type | Modification Strategy | Purpose of Modification |

| C-3 Analogs | Introduction of different alkyl or functionalized chains. | Probe steric and electronic requirements at this position. |

| Stereoisomers | Synthesis of diastereomers with altered stereochemistry at C-2, C-3, and C-11b. | Investigate the importance of stereochemistry for biological activity. |

| 6'-Substituted Analogs | Replacement of the 6'-hydroxyl group with other functionalities. | Elucidate the role of the phenolic hydroxyl group. |

| N-2' Derivatives | Acylation, sulfonylation, or carbamoylation of the secondary amine. | Modulate physicochemical properties and explore interactions at this site. |

Chemoenzymatic Synthesis and Biocatalytic Modifications

Chemoenzymatic approaches offer a powerful and environmentally friendly alternative to purely chemical synthetic routes for complex molecules like this compound. These methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis.

Enzymatic Key Steps in Synthesis:

Enzymes such as lipases and esterases can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks for the asymmetric synthesis of the target molecule nih.govrsc.org.

Oxidoreductases can be employed for the stereoselective reduction of ketones or imines, which are common intermediates in alkaloid synthesis.

Biocatalytic Modifications:

Biocatalysis can also be used for the selective modification of the this compound scaffold. For instance, O-methyltransferases could be used to selectively methylate other hydroxyl groups, if present in a synthetic precursor, while protecting the 7'-hydroxyl.

Hydroxylases could potentially introduce new hydroxyl groups at specific positions, leading to novel analogs that are difficult to access through traditional chemical methods. The biosynthesis of ipecac alkaloids involves a series of O-methylation and other enzymatic steps, providing a blueprint for potential biocatalytic modifications biorxiv.orgresearchgate.net.

Recent advances in enzyme engineering and the discovery of novel biocatalysts are expanding the toolbox for the chemoenzymatic synthesis and modification of complex alkaloids nih.govrsc.org.

Development of Prodrugs and Targeted Delivery Conjugates for Research Tools (Emphasis on research tools, not clinical drug development)

For in vitro and in vivo research, it is often necessary to improve the physicochemical properties of a compound or to direct it to a specific cellular location. The development of prodrugs and targeted delivery conjugates of this compound can provide valuable research tools to achieve these goals.

Prodrug Strategies:

The phenolic hydroxyl group at the 7'-position is an ideal handle for creating prodrugs. Ester or carbonate linkages can be used to mask the polar hydroxyl group, thereby increasing cell membrane permeability. These linkages can be designed to be cleaved by intracellular esterases, releasing the active this compound inside the cell nih.govresearchgate.netresearchgate.net.

For research purposes, prodrugs can be designed to have different rates of hydrolysis, allowing for controlled release of the parent compound over time mdpi.com.

Targeted Delivery Conjugates:

To investigate the effects of this compound on specific cell types or tissues, it can be conjugated to a targeting moiety. This could be a ligand that binds to a receptor that is overexpressed on the target cells.

For example, conjugation to a fluorescent dye would allow for the visualization of the compound's uptake and distribution within cells or tissues using microscopy techniques.

Linkage to a biotin (B1667282) molecule would enable pull-down experiments to identify potential protein targets of this compound.

These conjugates are designed as research tools and not for therapeutic development, focusing on facilitating mechanistic studies and target identification nih.govresearchgate.netnih.gov.

The table below outlines some potential strategies for creating research tools based on this compound.

| Research Tool | Strategy | Application |

| Ester Prodrug | Acylation of the 7'-OH group with a bioreversible promoiety. | Enhanced cell permeability for in vitro studies. |

| Fluorescent Conjugate | Covalent attachment of a fluorescent dye to the molecule. | Visualization of cellular uptake and subcellular localization. |

| Biotinylated Conjugate | Covalent attachment of biotin. | Affinity-based purification of binding partners (target identification). |

Advanced Analytical Methodologies for Research on 7 O Demethylisocephaeline

Spectroscopic Techniques for Structural Elucidation and Quantitative Research

The definitive identification and structural elucidation of 7'-O-Demethylisocephaeline rely on a combination of spectroscopic methods. Each technique provides unique and complementary information to piece together the molecule's complex architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the carbon-hydrogen framework of the molecule. 1D NMR techniques like ¹H NMR and ¹³C NMR provide information about the chemical environment, number, and connectivity of hydrogen and carbon atoms. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish through-bond connectivities between protons and carbons, ultimately allowing for the complete assignment of the molecular structure.

Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces, offering valuable clues about its substructures. Techniques like Direct Analysis in Real Time (DART) mass spectrometry can be used for the rapid detection of related alkaloids in raw plant material without extensive sample preparation springernature.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of hydroxyl (-OH) groups, resulting from demethylation, and other features like aromatic rings and amine groups can be confirmed by characteristic absorption bands in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds containing chromophores, such as the aromatic isoquinoline (B145761) rings in this compound. The wavelength of maximum absorbance (λmax) can aid in identification and quantification.

Table 1: Role of Spectroscopic Techniques in the Analysis of this compound

| Technique | Primary Information Provided | Application in Research |

|---|---|---|

| NMR | Carbon-hydrogen framework, atom connectivity | Definitive structural elucidation and confirmation. |

| MS | Molecular weight, elemental formula, fragmentation patterns | Molecular formula determination and structural verification. |

| IR | Presence of specific functional groups (e.g., -OH, -NH) | Identification of key chemical features. |

| UV-Vis | Electronic transitions, presence of chromophores | Compound identification and concentration measurement. |

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for isolating this compound from complex mixtures, such as plant extracts, and for its precise quantification in various samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, purification, and quantification of ipecac alkaloids portlandpress.comyoutube.com. Reversed-phase HPLC, using a C18 column with a mobile phase typically consisting of an acidified water-acetonitrile gradient, is commonly employed. Detection can be achieved using UV-Vis or more sensitive methods like fluorescence detection portlandpress.com.

Gas Chromatography (GC): While less common for non-volatile alkaloids, GC can be used if the compound is derivatized to increase its volatility. This method offers high resolution but requires an extra chemical modification step.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry is a highly sensitive and specific method for quantitative research. LC-MS allows for the separation of this compound from other components in a biological matrix (like blood or plasma) followed by its precise detection and quantification by the mass spectrometer nih.govreichertspr.comrsc.org. The use of tandem MS (LC-MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional selectivity, making it the gold standard for bioanalytical quantification rsc.orgazom.com.

Table 2: Comparison of Chromatographic Methods for this compound Research

| Method | Principle | Key Application | Advantages |

|---|---|---|---|

| HPLC | Differential partitioning between a mobile and stationary phase. | Purification and routine quantification. | Robust, widely available, various detectors. |

| GC | Separation based on volatility and interaction with a stationary phase. | Analysis of volatile derivatives. | High resolution for suitable compounds. |

| LC-MS/MS | HPLC separation coupled with mass-based detection. | Highly sensitive and specific quantification in biological samples. | Gold standard for bioanalysis, structural confirmation. |

Bioanalytical Methods for Studying Interactions with Biological Targets

Understanding how this compound interacts with biological targets like proteins or enzymes requires specialized bioanalytical techniques that can measure these binding events in real-time and determine their thermodynamic properties.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring molecular binding events in real-time springernature.comportlandpress.comnih.gov. In a typical experiment, a target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Binding is detected as a change in the refractive index at the surface. This allows for the determination of key kinetic parameters, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which quantifies binding affinity reactionbiology.comkhanacademy.org.

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding interactions malvernpanalytical.com. It directly measures the heat released or absorbed when a ligand (this compound) binds to its target macromolecule. A single ITC experiment can determine the binding affinity (KD), reaction stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the binding event news-medical.netiaanalysis.comnih.gov. This provides a complete thermodynamic profile of the interaction, offering deep insights into the forces driving the binding process.

Cell-Based Assays and High-Throughput Screening Methodologies for Mechanistic Studies

To investigate the biological effects of this compound at a cellular level, researchers employ a variety of cell-based assays. These assays are crucial for understanding the compound's mechanism of action and can be adapted for high-throughput screening (HTS) to rapidly test its effects across numerous biological contexts.

Cell Viability and Cytotoxicity Assays: These are fundamental assays to determine the effect of the compound on cell survival. Assays like MTT or MTS measure metabolic activity, while others measure cell membrane integrity to assess cytotoxicity.

Reporter Gene Assays: These assays are used to study the effect of this compound on specific signaling pathways. Cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular pathway.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This allows for a detailed, quantitative analysis of the compound's effects on cell morphology, protein localization, and other complex cellular phenotypes.

Antiviral and Other Functional Assays: Based on the known activities of related alkaloids like emetine (B1671215), specific functional assays can be designed. For example, cell-based viral replication assays, such as those using GHOST cells for HIV research, can be used to screen for antiviral activity nih.gov.

Radioligand Binding Assays for Receptor/Enzyme Target Characterization

Radioligand binding assays are a highly sensitive and robust method for characterizing the interaction of a compound with a specific receptor or enzyme. They are considered a gold standard for measuring binding affinity malvernpanalytical.com.

The primary type of assay used is the competitive inhibition assay reactionbiology.comnews-medical.net. In this setup, a biological sample containing the target receptor (e.g., a cell membrane preparation) is incubated with a fixed concentration of a radiolabeled ligand known to bind to the target. Various concentrations of the unlabeled test compound, this compound, are then added. By measuring the ability of this compound to displace the radiolabeled ligand from the receptor, its binding affinity can be determined. The results are typically used to calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand), from which the inhibition constant (Ki) can be derived.

Table 3: Example Data from a Competitive Radioligand Binding Assay

| Compound | Target Receptor | IC50 (nM) | Calculated Ki (nM) |

|---|---|---|---|

| This compound | Receptor X | 85 | 42 |

| Control Compound | Receptor X | 25 | 12 |

(Note: Data are hypothetical and for illustrative purposes only)

Microscopic Techniques for Subcellular Localization and Interaction Studies

Microscopic techniques are vital for visualizing the location of a compound within a cell or its effect on the distribution of its biological targets.

Fluorescence Microscopy: To visualize the subcellular localization of this compound, a fluorescently tagged version of the molecule could be synthesized. When introduced into cells, its distribution can be monitored using confocal fluorescence microscopy. This can reveal if the compound accumulates in specific organelles, such as the mitochondria, endoplasmic reticulum, or nucleus.

Immunofluorescence and Immunoelectron Microscopy: These techniques are used to visualize the location of a specific target protein within the cell. Researchers can treat cells with this compound and then use antibodies labeled with fluorescent dyes (for immunofluorescence) or gold particles (for immunoelectron microscopy) to determine if the compound alters the subcellular localization of its target protein. This provides indirect but powerful evidence of a functional interaction within the cellular environment.

Autoradiography: If a radiolabeled version of this compound is available, its distribution in cells or tissue sections can be visualized using autoradiography. The radioactive emissions expose a photographic emulsion placed over the sample, revealing the precise location of the compound.

Future Research Directions and Unaddressed Questions Pertaining to 7 O Demethylisocephaeline

Elucidating Novel Molecular Targets and Signaling Pathways

A crucial area of future research will be the identification and characterization of the molecular targets of 7'-O-Demethylisocephaeline and the signaling pathways it modulates. The parent compound, isocephaeline, has been shown to inhibit the activation of Hypoxia-Inducible Factor-1 (HIF-1), a transcription factor that plays a central role in cellular adaptation to low oxygen conditions and is a key target in cancer therapy. nih.gov The inhibitory effect of isocephaeline on HIF-1 activation suggests that this compound may also target this pathway. Future studies should investigate the direct binding of this compound to HIF-1α or other components of the HIF-1 signaling cascade.

Furthermore, the structurally related compound emetine (B1671215) is known to modulate several cellular pathways, including the ERK/MNK1/eIF4E and p38 MAPK signaling pathways. nih.gov Given the structural similarities, it is plausible that this compound could also interact with these or other critical signaling networks. A comprehensive understanding of its mechanism of action will require unbiased screening approaches, such as proteomics and transcriptomics, to identify its primary molecular targets and downstream effects.

Table 1: Known Molecular Targets and Signaling Pathways of Related Ipecac Alkaloids

| Compound | Molecular Target/Pathway | Observed Effect | Reference |

| Isocephaeline | Hypoxia-Inducible Factor-1 (HIF-1) | Inhibition of activation | nih.gov |

| Emetine | Ribosomal Protein Synthesis | Inhibition | johnshopkins.edu |

| Emetine | ERK/MNK1/eIF4E Signaling Pathway | Modulation | nih.gov |

| Emetine | p38 MAPK Signaling Pathway | Modulation | nih.gov |

| Cephaeline (B23452) | Histone H3 Acetylation | Induction | medchemexpress.com |

| Cephaeline | NRF2 | Inhibition | medchemexpress.com |

Exploring Synergistic Interactions with Other Research Compounds (In vitro)

Investigating the potential for synergistic interactions between this compound and other research compounds is a promising avenue for enhancing its potential therapeutic efficacy. While no studies have specifically examined such interactions for this compound, the principle of drug synergy is well-established in pharmacology. For instance, emetine has been shown to have synergistic effects when combined with remdesivir (B604916) against SARS-CoV-2. acs.org

Future in vitro studies could explore the combination of this compound with compounds that target parallel or complementary pathways to its own putative targets. For example, if this compound is confirmed to be a HIF-1 inhibitor, combining it with agents that inhibit other key oncogenic pathways, such as PI3K/Akt/mTOR, could lead to enhanced anti-cancer effects. Standard in vitro assays, such as the combination index (CI) method, can be employed to quantify the nature of the interaction (synergism, additivity, or antagonism).

Advanced Computational Modeling for Mechanism Prediction and Analog Design

Advanced computational modeling techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the potential molecular mechanisms of this compound and guide the design of novel, more potent, and selective analogs. nih.govresearchgate.net These in silico approaches can predict the binding affinity and interaction patterns of this compound with a wide range of human proteins, helping to prioritize potential molecular targets for experimental validation. mdpi.com

Furthermore, computational modeling can be instrumental in analog design. By understanding the structure-activity relationships of the emetine and cephaeline scaffolds, researchers can rationally design modifications to the this compound structure to improve its pharmacological properties. nih.gov For example, modifications could be designed to enhance binding to a specific target, improve metabolic stability, or reduce potential off-target effects.

Development of Advanced In Vitro and Ex Vivo Organoid Models for Mechanistic Research

The use of advanced in vitro and ex vivo organoid models offers a physiologically relevant platform to investigate the mechanisms of action of this compound. nih.govresearchgate.net Organoids, which are three-dimensional, self-organizing structures derived from stem cells or patient tissues, can recapitulate the complex architecture and cellular heterogeneity of native organs. scienceopen.comamm-journal.org This makes them superior to traditional two-dimensional cell cultures for studying the effects of natural products. nih.govmdpi.com

Patient-derived cancer organoids, for example, could be used to assess the anti-tumor efficacy of this compound and to identify biomarkers that predict response. nih.gov Moreover, organoid co-culture models that incorporate immune cells can be used to investigate the immunomodulatory effects of this compound. mdpi.com

Investigating Epigenetic Modulation as a Mechanism of Action

The potential for this compound to act as an epigenetic modulator is an intriguing area for future research. Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression and are often dysregulated in diseases like cancer. nih.govnih.gov The related isoquinoline (B145761) alkaloid, cephaeline, has been shown to be an inductor of histone H3 acetylation. medchemexpress.com This finding provides a strong rationale for investigating whether this compound shares this activity.

Future studies should assess the ability of this compound to alter global histone acetylation and methylation marks, as well as its effects on the expression and activity of key epigenetic modifying enzymes, such as histone acetyltransferases (HATs) and histone deacetylases (HDACs). Any identified epigenetic effects could represent a novel mechanism of action for this compound. researchgate.net

Potential for this compound as a Molecular Probe for Biological Processes

Given the well-defined biological activities of its parent compounds, this compound has the potential to be developed into a valuable molecular probe for studying specific biological processes. Emetine, for example, is a widely used pharmacological tool to inhibit protein synthesis and study its downstream consequences. johnshopkins.edu Similarly, if this compound is found to have a specific and potent inhibitory effect on a particular molecular target, it could be utilized to dissect the function of that target in various cellular contexts.

The development of a selective and potent inhibitor for a novel biological target is of great value to the scientific community. Future research should focus on thoroughly characterizing the selectivity profile of this compound. If a high degree of selectivity is established, it could become an important tool for basic research, enabling a deeper understanding of fundamental biological pathways. nih.gov

Q & A

Q. How should researchers address discrepancies in 13C-NMR data across studies?

- Methodological Answer : Cross-validate spectral assignments using deuterated solvents (e.g., CD3OD) and internal standards (e.g., TMS). For instance, δ 154.2 (C-7') in vs. δ 153.8 in may reflect solvent effects. Collaborative data-sharing platforms (e.g., NMRShiftDB) and DFT-based chemical shift predictions improve reproducibility .

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

- Methodological Answer : Use BALB/c mice infected with Leishmania major for antileishmanial studies, monitoring parasite load via qPCR. For antimalarial efficacy, employ Plasmodium berghei-infected mice with parasitemia quantification by Giemsa-stained blood smears. Toxicity profiles (e.g., Vero cell cytotoxicity assays ) must precede in vivo testing to establish safety margins.

Data Analysis and Interpretation

Q. How to statistically analyze bioactivity data for this compound in multi-target assays?

- Methodological Answer : Apply dose-response nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for cross-compound comparisons. For example, cephaeline’s IC50 (0.03 µg/mL) vs. This compound (0.40 µg/mL) requires reporting 95% confidence intervals and effect sizes to confirm significance .

Q. What computational tools aid in understanding the structure-activity relationship (SAR) of this compound?

- Methodological Answer : Molecular dynamics simulations (GROMACS) and pharmacophore modeling (Schrödinger) identify critical functional groups. For instance, demethylation at C-7' reduces hydrophobicity, potentially explaining lower bioactivity than methylated analogs .

Ethical and Reproducibility Considerations

Q. How to ensure reproducibility in alkaloid isolation and bioactivity studies?

Q. What ethical frameworks apply to sourcing plant material for this compound research?

- Methodological Answer : Follow Nagoya Protocol guidelines for access and benefit-sharing. Obtain permits for Psychotria collection and collaborate with local institutions to ensure compliance with biodiversity laws .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.